N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a methoxyphenyl group, an indole moiety, and a thioacetamide linkage
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-6-5-7-19(14-18)15-27-16-24(22-8-3-4-9-23(22)27)30-17-25(28)26-20-10-12-21(29-2)13-11-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAESHBBMFUXVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioacetamide Linkage: The thioacetamide group can be introduced by reacting the indole derivative with a suitable thioacetamide reagent under controlled conditions.
Methoxyphenyl Group Attachment: The final step involves the coupling of the methoxyphenyl group to the indole-thioacetamide intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride or organolithium compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can be compared with similar compounds such as:
N-(4-methoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: This compound lacks the methyl group on the benzyl moiety, which may affect its chemical reactivity and biological activity.
N-(4-methoxyphenyl)-2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)acetamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties, including its electron density and steric effects.
N-(4-methoxyphenyl)-2-((1-(3-methylphenyl)-1H-indol-3-yl)thio)acetamide: This compound has a phenyl group instead of a benzyl group, which may influence its overall stability and interaction with biological targets.
Biological Activity
N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- 4-Methoxyphenyl group
- Thioacetamide moiety
- Indole derivative with a 3-methylbenzyl substituent
The molecular formula is , and its IUPAC name is this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence gene expression related to cell cycle regulation and apoptosis, contributing to its anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related thioacetamides have shown that they can:
- Induce apoptosis in cancer cells by arresting the cell cycle at the G(2)/M phase.
- Overcome multidrug resistance in cancer cells, making them effective against resistant strains.
| Compound | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| SMART-H | PC-3 | Tubulin binding | 0.5 |
| SMART-F | A375 | Apoptosis induction | 0.8 |
| This compound | MCF7 | G(2)/M arrest | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds structurally related to this compound:
- In Vivo Studies : In animal models, compounds with similar structures demonstrated significant tumor reduction in xenograft models, indicating potential for clinical application in oncology.
- In Vitro Studies : Various assays have shown that these compounds can effectively inhibit cell proliferation in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. Table 1: Key Synthetic Conditions for Thioacetamide Formation
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Indole functionalization | 3-methylbenzyl chloride, K₂CO₃, DMF, 80°C | 60–75% | |
| Thioether coupling | Bromoacetamide derivative, NaH, THF, 0°C → RT | 45–65% | |
| Final purification | Silica gel chromatography (hexane:EtOAc = 3:1) | >95% purity |
Q. Table 2: Common Bioactivity Assays and Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
